molecular formula C11H15NO2 B2423237 N-(1,3-benzodioxol-5-ylmethyl)propan-1-amine CAS No. 68291-93-0

N-(1,3-benzodioxol-5-ylmethyl)propan-1-amine

Cat. No.: B2423237
CAS No.: 68291-93-0
M. Wt: 193.246
InChI Key: XPENBYOVFCHIHM-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)propan-1-amine is an organic compound characterized by the presence of a benzodioxole ring attached to a propan-1-amine group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)propan-1-amine typically involves the reaction of 1,3-benzodioxole with propan-1-amine under specific conditions. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction. This reaction is carried out in the presence of a base such as cesium carbonate and a ligand like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce various amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)propan-1-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
  • 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)propan-1-amine is unique due to its specific structural features, such as the benzodioxole ring and the propan-1-amine group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-5-12-7-9-3-4-10-11(6-9)14-8-13-10/h3-4,6,12H,2,5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPENBYOVFCHIHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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